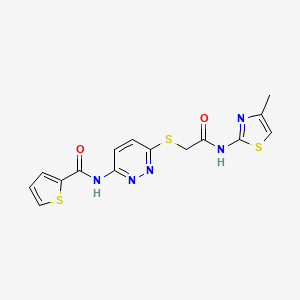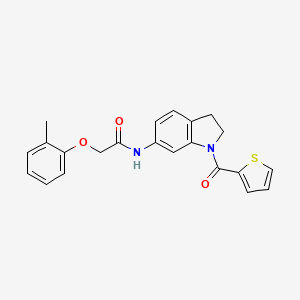
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide, also known as TIC10, is a small molecule that has shown promising anti-cancer activity in preclinical studies. It was initially discovered through a high-throughput screening approach that identified compounds that could activate the tumor suppressor protein, TRAIL. TIC10 has since been found to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy.
Mechanism of Action
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide activates the tumor suppressor protein, TRAIL, which is a member of the TNF family of proteins. TRAIL induces apoptosis in cancer cells by binding to death receptors on the cell surface and initiating a signaling cascade that leads to cell death. This compound induces the expression of TRAIL in cancer cells, leading to the activation of the TRAIL pathway and subsequent apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of the TRAIL pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is its ability to induce apoptosis in cancer cells that are resistant to conventional chemotherapy. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide. One area of interest is the development of this compound-based combination therapies for the treatment of cancer. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, further preclinical studies are needed to determine the optimal dosing and administration schedule for this compound in order to maximize its anti-tumor activity. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as TRAIL and chemotherapy drugs. In addition, this compound has been shown to have anti-tumor activity in animal models of cancer, including breast cancer, lung cancer, and glioblastoma.
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNHCDFOHWYJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3202222.png)
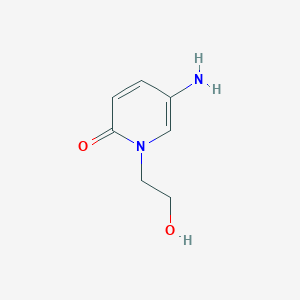

amine](/img/structure/B3202232.png)
![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202238.png)
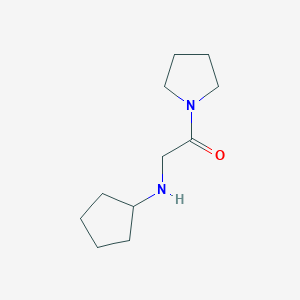
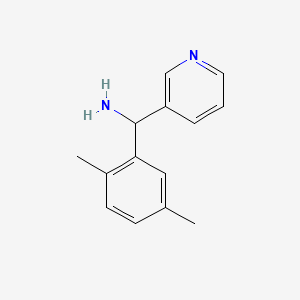
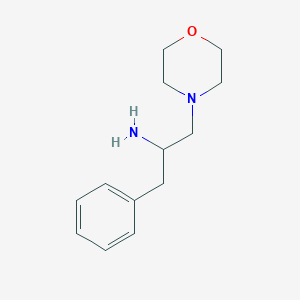
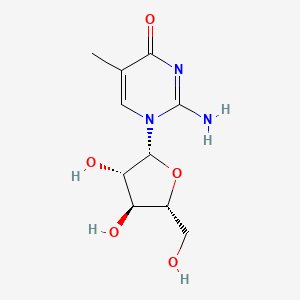
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3202279.png)
